N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide
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Overview
Description
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 2-phenylacetohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base hydrazone, and the product is then isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted hydrazones.
Scientific Research Applications
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and its antimicrobial properties.
Medicine: Explored for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds
Mechanism of Action
The mechanism of action of N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its nitro and hydroxyl groups can participate in redox reactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N-[5’-methyl-3’-isoxasolyl]-N-[(E)-1-(-2-thiophene)]methylidene]amine
Uniqueness
N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide is unique due to its specific functional groups, such as the nitro and hydroxyl groups, which contribute to its distinct chemical reactivity and biological activity. These functional groups enable the compound to participate in a wide range of chemical reactions and exhibit diverse pharmacological properties .
Properties
Molecular Formula |
C15H13N3O4 |
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Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2-phenylacetamide |
InChI |
InChI=1S/C15H13N3O4/c19-14-7-6-13(18(21)22)9-12(14)10-16-17-15(20)8-11-4-2-1-3-5-11/h1-7,9-10,19H,8H2,(H,17,20)/b16-10+ |
InChI Key |
YADCQTBJYQWOLZ-MHWRWJLKSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CC(=O)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])O |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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